![molecular formula C8H12N2O3 B2442620 (3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione CAS No. 71018-04-7](/img/structure/B2442620.png)
(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione
Overview
Description
“(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione” belongs to the class of organic compounds known as alpha amino acids and derivatives . It’s a cyclic dipeptide and has been isolated from Streptomyces sp. 8812 fermentation broth .
Synthesis Analysis
The compound was isolated from Streptomyces sp. 8812 fermentation broth. The isolation and purification of the metabolite were performed based on the dd-peptidase 64–575 II assay. The compound was purified by chromatographic methods (anion exchange resin IRA-400; Supelco), solid phase extraction (C18 Polar; Witko), and RP-HPLC (Knauer, Germany) with C18 modified column .
Molecular Structure Analysis
The molecular structure of “(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione” was established by means of spectroscopic analysis .
Scientific Research Applications
Isolation and Characterization
- Isolation from Aspergillus terreus : A study isolated a series of piperazine-2,5-diones, including compounds closely related to the chemical , from Aspergillus terreus. These metabolites were characterized using various spectroscopic methods (Garson et al., 1986).
Synthesis and Reaction Studies
- Synthesis and Structural Analysis : Research on the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-Bromosuccinimide provides insights into the structural formation of related compounds (Shin et al., 1983).
- Conversion to Potential Antagonists : A study explored the stereoselective conversion of 2H-1,4-oxazin-2-ones into related piperidine-2-carboxamides and methanamines, highlighting their potential as Substance P antagonists (Rogiers et al., 2001).
Therapeutic Properties and Applications
- Antitumor Activity : Piperazine-2,6-diones, which are structurally similar, have shown antitumor activity against various cancer types, providing a basis for therapeutic applications (Mancilla et al., 2002).
- Anticonvulsant Activity : Some derivatives of pyrrolidine-2,5-dione, a related compound, have demonstrated significant anticonvulsant activity, suggesting potential clinical applications (Rybka et al., 2017).
Crystal Engineering and Structural Studies
- Crystal Engineering with Piperazine-2,5-diones : Research into the synthesis, crystal packing, and thermochemistry of piperazine-2,5-diones derived from various acids revealed insights into their supramolecular organizations and potential applications in materials science (Wells et al., 2012).
Impurity Analysis in Pharmaceutical Compounds
- Impurity Characterization in Vildagliptin : A study identified and characterized impurities, including compounds structurally similar to (3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione, in vildagliptin, an anti-diabetic drug (Kumar et al., 2016).
properties
IUPAC Name |
(3S,8aS)-3-(hydroxymethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c11-4-5-8(13)10-3-1-2-6(10)7(12)9-5/h5-6,11H,1-4H2,(H,9,12)/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTDIKDEEMDJGD-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,8aS)-3-(hydroxymethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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